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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

Cat. No.: B15327740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-iodobenzonitrile, a
crucial building block in synthetic organic chemistry. The document details its physicochemical
properties, outlines a potential synthetic route, and explores its relevance in contemporary
research, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key quantitative data for 2-Amino-4-iodobenzonitrile is presented in the
table below, facilitating easy reference and comparison.

Property Value

Molecular Weight 244.03 g/mol

Molecular Formula C7HsIN2

CAS Number 1261775-08-9

Canonical SMILES C1=CC(=C(C=C1I)N)C#N
Physical Description Solid (predicted)

Expected to be soluble in organic solvents like

Solubilit
y DMSO and methanol.
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Synthetic Protocols

While a specific, peer-reviewed synthesis protocol for 2-Amino-4-iodobenzonitrile is not
readily available in the searched literature, a plausible synthetic pathway can be extrapolated
from established methods for analogous compounds. A potential route could involve the direct
iodination of 2-aminobenzonitrile. The following is a generalized experimental protocol based
on common iodination reactions of aromatic amines.

Hypothetical Experimental Protocol: lodination of 2-Aminobenzonitrile
Materials:

e 2-Aminobenzonitrile

¢ N-lodosuccinimide (NIS)

o Acetonitrile (anhydrous)

 Stir plate and magnetic stir bar

» Round-bottom flask

» Reflux condenser

o Standard laboratory glassware

e Thin-layer chromatography (TLC) supplies

« Silica gel for column chromatography

¢ Solvents for chromatography (e.g., hexanes, ethyl acetate)
 Rotary evaporator

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1
equivalent) in anhydrous acetonitrile.
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» Addition of lodinating Agent: To the stirred solution, add N-lodosuccinimide (NIS) (1.1
equivalents) portion-wise at room temperature.

» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC). The reaction is typically stirred at room temperature for several hours or until the
starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

o Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous
layer).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator. The resulting
crude product can be purified by silica gel column chromatography using a suitable solvent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Amino-4-
iodobenzonitrile.

Logical Workflow for the Proposed Synthesis
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A logical workflow for the proposed synthesis of 2-Amino-4-iodobenzonitrile.

Potential Research Applications and Signaling
Pathways
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While specific biological activities for 2-Amino-4-iodobenzonitrile have not been extensively
reported, the aminobenzonitrile scaffold is a recognized pharmacophore present in numerous
biologically active molecules. The presence of an iodine atom provides a handle for further
chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in
drug discovery.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic
applications, including as kinase inhibitors, antibacterial agents, and for their role in targeting
various signaling pathways implicated in cancer and other diseases. The nitrile group can act
as a hydrogen bond acceptor or be metabolized to an amide, potentially influencing the
compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobenzonitrile core in kinase inhibitors, a hypothetical signaling
pathway where a derivative of 2-Amino-4-iodobenzonitrile could act is the receptor tyrosine
kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding pocket of kinases
within this pathway.
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Hypothetical inhibition of an RTK signaling pathway by a derivative.
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This guide serves as a foundational resource for professionals engaged in chemical synthesis
and drug development. The provided data and potential experimental approaches offer a
starting point for the utilization of 2-Amino-4-iodobenzonitrile in pioneering research
endeavors. Further investigation into the specific biological activities of this compound and its
derivatives is warranted to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-Amino-4-iodobenzonitrile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15327740#2-amino-4-iodobenzonitrile-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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